3A-Amino-3A-desoxy-(2AS,3AS)-γ-Cyclodextrin

Übersicht

Beschreibung

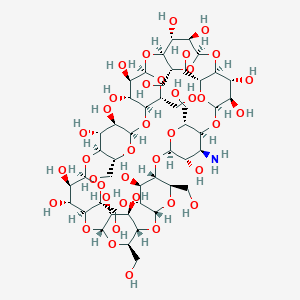

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is a modified cyclodextrin compound where one of the glucose units in the cyclodextrin ring is replaced by an altro-pyranose unit with an amino group at the 3A position. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various guest molecules due to their hydrophobic cavity and hydrophilic exterior .

Wissenschaftliche Forschungsanwendungen

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin has a wide range of scientific research applications:

Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with guest molecules.

Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding the role of carbohydrates in biological processes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs and improve their solubility and stability.

Wirkmechanismus

Target of Action

The primary targets of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are guest molecules that can be encapsulated within its hydrophobic cavity . Cyclodextrins, including this compound, are naturally occurring cyclic carbohydrates that have a major role in the development of supramolecular chemistry .

Mode of Action

The compound interacts with its targets through a host-guest complex mechanism . The main driving force is hydrophobic interaction, but other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles . The rims of the cyclodextrin molecule have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .

Biochemical Pathways

It’s known that cyclodextrins form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in medicine, catalysis, food chemistry, separation, and sensor technology .

Pharmacokinetics

Cyclodextrins in general are known to enhance the bioavailability of drugs by improving their solubility and stability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific guest molecules it interacts with. For instance, in one study, a 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate was used to improve the selectivity of a modified electrode for the detection of polychlorinated biphenyls .

Action Environment

The action, efficacy, and stability of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin can be influenced by environmental factors such as pH and temperature . For example, the compound’s amino-group pKa values were found to be 7.73 and 8.84 for two different cyclodextrins , indicating that the compound’s interactions with guest molecules could be affected by the pH of the environment.

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin plays a significant role. It forms inclusion complexes with various guest molecules in aqueous solution and solid state . The main driving force is hydrophobic interaction, but hydrogen bonding between the guest and secondary hydroxyl groups also plays a significant role .

Cellular Effects

It is known that cyclodextrins can interact with cell membranes and influence cell function

Molecular Mechanism

The molecular mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin involves its interactions with other biomolecules. It is known to form inclusion complexes with various guest molecules, driven by hydrophobic interaction and supported by hydrogen bonding

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin involves the selective modification of gamma-cyclodextrin. The process typically starts with the protection of hydroxyl groups followed by the introduction of the amino group at the 3A position. The reaction conditions often involve the use of protecting groups, such as acetyl or benzyl groups, to prevent unwanted reactions at other positions. The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines .

Industrial Production Methods

Industrial production of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification techniques such as chromatography and crystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted cyclodextrin derivatives with altered chemical and physical properties, which can be tailored for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin

- 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

- 6A-Amino-6A-deoxy-cyclodextrin

Uniqueness

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is unique due to its specific structural modification, which imparts distinct chemical and physical properties. Compared to its alpha and beta counterparts, the gamma-cyclodextrin variant has a larger cavity size, allowing it to encapsulate larger guest molecules. This makes it particularly useful in applications requiring the inclusion of larger or more complex molecules .

Biologische Aktivität

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin (3A-Amino-γ-CyD) is a modified cyclodextrin that has garnered attention due to its unique structural properties and biological activities. Cyclodextrins are cyclic oligosaccharides composed of glucose units, known for their ability to form inclusion complexes with various guest molecules. This article delves into the biological activity of 3A-Amino-γ-CyD, exploring its mechanisms of action, biochemical properties, and applications in various fields.

Structural Characteristics

The structural modification of 3A-Amino-γ-CyD involves the substitution of one glucose unit in the gamma-cyclodextrin ring with an altro-pyranose unit featuring an amino group at the 3A position. This modification enhances its solubility and interaction capabilities, making it an effective host for guest molecules. The compound is characterized by its ability to encapsulate hydrophobic compounds within its hydrophobic cavity while maintaining a hydrophilic exterior.

Host-Guest Interaction

The primary mechanism of action for 3A-Amino-γ-CyD is through host-guest complex formation. The amino group facilitates interactions with various biomolecules, enhancing the solubility and stability of poorly soluble drugs. This property is particularly valuable in pharmaceutical applications, where improved bioavailability can significantly impact therapeutic efficacy.

Biochemical Pathways

In biochemical reactions, 3A-Amino-γ-CyD plays a significant role in forming inclusion complexes with guest molecules in both aqueous and solid states. The molecular interactions are primarily driven by hydrophobic effects and hydrogen bonding, allowing for the selective encapsulation of target compounds.

Pharmacokinetics

Cyclodextrins, including 3A-Amino-γ-CyD, are known to enhance drug solubility and stability. For instance, studies have shown that this compound can improve the solubility of hydrophobic drugs like ibuprofen through the formation of stable inclusion complexes.

Cellular Effects

Research indicates that cyclodextrins can influence cell function by interacting with cell membranes. The incorporation of amino groups in 3A-Amino-γ-CyD enhances its ability to modulate cellular processes, potentially affecting drug delivery systems and therapeutic outcomes .

Case Studies

- Drug Delivery Applications : A study demonstrated that 3A-Amino-γ-CyD effectively enhanced the solubility and bioavailability of ibuprofen through complexation, showcasing its potential as a drug delivery agent.

- Chiral Recognition : Another investigation highlighted the use of 3A-Amino-γ-CyD as a chiral selector in electrokinetic chromatography for separating enantiomers, indicating its utility in analytical chemistry .

Research Findings

Recent studies have characterized the structural properties of 3A-Amino-γ-CyD using NMR spectroscopy, revealing detailed information about its hydrogen-bonding network and adaptability as a host molecule . The pKa values obtained from titration experiments suggest that the amino group can participate in protonation-deprotonation reactions under physiological conditions, further influencing its biological activity.

Pharmaceutical Industry

The ability to form inclusion complexes makes 3A-Amino-γ-CyD valuable in pharmaceutical formulations aimed at enhancing drug delivery systems. Its application extends to improving the solubility and stability of various therapeutic agents.

Material Science

In material science, this cyclodextrin derivative serves as a scaffold for hetero-functionalization, allowing for the development of novel materials with tailored properties .

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNMOVNZUVXILW-OJHPOGNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H81NO39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468152 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189307-64-0 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.